Zinc nitride

描述

Zinc nitride is an inorganic compound composed of zinc and nitrogen, typically obtained as blue-gray cubic crystals. It is a semiconductor with a cubic anti-bixbyite structure. The compound has a molar mass of 224.154 grams per mole and a density of 6.22 grams per cubic centimeter. It decomposes at temperatures around 700°C and is insoluble in water .

Synthetic Routes and Reaction Conditions:

Thermal Decomposition of Zincamide: this compound can be synthesized by thermally decomposing zincamide (zinc diamine) in an anaerobic environment at temperatures exceeding 200°C.

Heating Zinc in Ammonia: Another method involves heating zinc to 600°C in a current of ammonia, producing this compound and hydrogen gas as a by-product. [ 3 \text{Zn} + 2 \text{NH}_3 \rightarrow \text{Zn}_3\text{N}_2 + 3 \text{H}_2 ]

Electric Discharge: this compound can also be formed by producing an electric discharge between zinc electrodes in a nitrogen atmosphere.

Chemical Vapor Deposition: Thin films of this compound can be produced by chemical vapor deposition of bis(trimethylsilyl)amidozinc with ammonia gas onto silica or zinc oxide-coated alumina at temperatures between 275 to 410°C.

Industrial Production Methods:

- The industrial production of this compound typically involves the chemical vapor deposition method due to its efficiency in producing high-purity thin films suitable for various applications.

Types of Reactions:

Oxidation: this compound reacts violently with water to form ammonia and zinc oxide. [ \text{Zn}_3\text{N}_2 + 3 \text{H}_2\text{O} \rightarrow 3 \text{ZnO} + 2 \text{NH}_3 ]

Reaction with Lithium: this compound reacts with lithium (produced in an electrochemical cell) by insertion, initially converting into lithium zinc in a matrix of beta-lithium nitride.

Common Reagents and Conditions:

Water: Reacts with this compound to produce ammonia and zinc oxide.

Ammonia: Used in the synthesis of this compound through heating with zinc.

Lithium: Used in electrochemical reactions with this compound.

Major Products:

Ammonia and Zinc Oxide: Formed from the reaction of this compound with water.

Lithium this compound and Metallic Zinc: Formed from the reaction of this compound with lithium.

科学研究应用

Properties of Zinc Nitride

This compound is a II-V compound that crystallizes in an anti-bixbyite structure. It exhibits n-type conductivity, which can be attributed to the incorporation of oxygen atoms into nitrogen sites. This property is critical for its applications in electronic devices and sensors. The compound can be deposited as thin films using techniques such as radio frequency magnetron sputtering, allowing for compatibility with flexible substrates at relatively low temperatures (below 250°C) .

Applications in Electronics

2.1 Thin Film Transistors (TFTs)

This compound's high electron mobility and conductivity make it suitable for thin film transistors. These transistors can be fabricated on flexible substrates, enhancing their applicability in flexible electronics. The films exhibit significant stability under various environmental conditions, which is crucial for practical applications .

2.2 Light-Emitting Diodes (LEDs)

Research indicates that this compound can be utilized in light-emitting diode applications due to its favorable electronic properties. The material's ability to achieve high carrier concentrations enhances its performance in optoelectronic devices .

Sensing Technologies

3.1 Humidity Sensors

This compound films are being developed as humidity indicators due to their high surface reactivity and sensitivity to environmental changes. The resistance of these films varies with humidity levels, allowing for precise measurements in varying conditions .

3.2 Sweat Monitoring Sensors

The unique properties of this compound enable the development of sweat monitoring devices. These sensors leverage the material's response to the ionic composition of sweat, providing valuable data for health monitoring applications .

Photovoltaic Applications

This compound is also explored as a semiconductor material in photovoltaic cells. Its non-toxic nature and elemental abundance make it an attractive candidate for sustainable energy solutions. Research has shown that this compound can achieve efficient light absorption and conversion, positioning it as a viable option for future solar cell technologies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Humidity Sensing Technology

Recent studies have demonstrated the effectiveness of this compound films in humidity sensing applications. A device was developed that utilizes the resistance change in Zn₃N₂ films to measure humidity levels accurately. The results indicated a strong correlation between resistance and humidity, making it a promising technology for environmental monitoring .

Case Study 2: Flexible Electronics

Research conducted on flexible thin film transistors made from this compound showed that these devices maintained high performance even under mechanical stress. This characteristic is crucial for developing next-generation flexible electronic devices that can withstand daily use without degradation .

作用机制

The mechanism by which zinc nitride exerts its effects is primarily through its semiconductor properties. It has a reported bandgap of approximately 3.2 electron volts, making it suitable for applications in optoelectronics. The compound’s high electron mobility and ability to form thin films with high carrier concentrations make it an excellent material for use in electronic devices .

相似化合物的比较

Zinc Oxide (ZnO): A widely used semiconductor with applications in sensors, transparent conductive oxides, and solar cells. Unlike zinc nitride, zinc oxide is soluble in water and has a different crystal structure.

Manganese(III) Oxide (Mn2O3): Shares a similar anti-bixbyite crystal structure with this compound but has different chemical properties and applications.

Gallium Nitride (GaN): Another semiconductor used in light-emitting diodes and high-frequency transistors. Gallium nitride has a wider bandgap compared to this compound, making it suitable for different applications.

Uniqueness of this compound:

- This compound’s unique combination of high electron mobility, suitable bandgap, and ability to form high-purity thin films distinguishes it from other similar compounds. Its applications in both optoelectronics and as a probe for metal ion detection highlight its versatility and potential for future research and industrial applications.

生物活性

Zinc nitride (Zn₃N₂) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a semiconductor material that exhibits unique physical and chemical properties. It has been studied for various applications, including electronics, optics, and catalysis. However, its biological activity is of particular interest due to its interaction with biological systems.

Mechanisms of Biological Activity

Zinc ions play crucial roles in numerous biological processes, including cellular signaling, enzyme function, and gene expression. The biological activity of this compound can be attributed to the release of zinc ions upon dissolution or degradation in physiological environments.

- Cellular Signaling : Zinc acts as a second messenger in various signaling pathways. It influences the activity of protein kinases and phosphatases, which are critical for cell proliferation and survival. For instance, zinc can modulate the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), both involved in growth factor signaling pathways .

- Antioxidant Activity : Zinc is known for its antioxidant properties, which help mitigate oxidative stress in cells. Studies have shown that zinc can upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Properties : Zinc compounds exhibit significant antimicrobial activity against various pathogens. The antibacterial effects of this compound have been demonstrated in several studies where it inhibited the growth of bacteria like Escherichia coli and Pseudomonas aeruginosa .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antibacterial Activity : A study conducted on this compound nanoparticles revealed their efficacy against common bacterial strains. The disk diffusion method showed that these nanoparticles had a significant zone of inhibition against E. coli, indicating their potential as antibacterial agents .

- Cytotoxic Effects on Cancer Cells : Research has indicated that zinc compounds can induce apoptosis in cancer cells through various mechanisms, including caspase activation and modulation of BCL-2 family proteins . In vitro studies demonstrated that this compound could enhance apoptosis in specific cancer cell lines by increasing intracellular zinc levels.

- Wound Healing Applications : Zinc's role in wound healing is well-documented. This compound has been explored for use in wound dressings due to its antibacterial properties and ability to promote tissue regeneration . Clinical trials are ongoing to evaluate its effectiveness in enhancing wound healing rates.

Data Table: Biological Activities of this compound

Research Findings

Recent studies have highlighted the multifaceted roles of zinc ions released from this compound:

- Zinc's Role in Cell Survival : Research indicates that zinc enhances cell survival by inhibiting apoptosis through modulation of key signaling pathways involving NF-kB and BCL-2 proteins .

- Zinc's Influence on Enzyme Activity : Studies show that zinc ions can influence the activity of various enzymes involved in metabolic processes, thereby affecting cellular homeostasis .

- Potential Therapeutic Uses : The dual role of zinc as a nutrient and a signaling molecule positions this compound as a promising candidate for therapeutic applications, particularly in oncology and regenerative medicine .

化学反应分析

Thermal Decomposition of Zincamide

Heating zincamide ([Zn(NH₂)₂]) in an anaerobic environment above 200°C produces Zn₃N₂ and ammonia (NH₃):

This method is ideal for controlled synthesis, with NH₃ as the primary by-product .

Direct Reaction of Zinc with Ammonia

Zinc heated to 600°C in an ammonia stream forms Zn₃N₂ and hydrogen gas (H₂):

This reaction competes with Zn₃N₂ decomposition at high temperatures .

Chemical Vapor Deposition (CVD)

Thin films of Zn₃N₂ are produced via CVD using bis(bis(trimethylsilyl)amido)zinc and ammonia gas at 275–410°C .

Decomposition Reactions

Zn₃N₂ decomposes at elevated temperatures:

This reaction limits high-temperature applications but is reversible under specific conditions .

Hydrolysis and Oxidation

Zn₃N₂ reacts violently with water, forming ammonia and zinc oxide:

Exposure to ambient air leads to gradual oxidation, converting Zn₃N₂ to ZnO. Thermal annealing (up to 400°C) improves stability by enhancing the structural quality of the native oxide layer .

Reactivity with Halides

Solid-liquid reactions with zinc halides (ZnX₂, X = Cl, Br, I) produce quaternary this compound halides (Zn₂NX):

These compounds adopt the anti-β-NaFeO₂ structure, with halide ions occupying voids in the [NZn₄] tetrahedral framework .

| Product | Synthesis Conditions | Crystal Structure |

|---|---|---|

| Zn₂NCl₀.₄₇Br₀.₅₃ | 550°C, Zn₃N₂ + ZnCl₂/ZnBr₂ mixture | Orthorhombic (Pna2₁) |

| Zn₂NBr₀.₆₂I₀.₃₈ | 550°C, Zn₃N₂ + ZnBr₂/ZnI₂ mixture | Dependent on iodide content |

Reactions with Lithium

Electrochemical insertion of lithium into Zn₃N₂ yields LiZn in a β-Li₃N matrix, which reversibly forms LiZnN and metallic Zn:

This reaction highlights potential applications in energy storage .

Surface Reactions in Thin Films

During atomic layer deposition (ALD) of zinc oxynitride (ZnON), surface reactions favor Zn–O bond formation over Zn–N due to higher bond energy (Zn–O: ~284 kJ/mol vs. Zn–N: ~130 kJ/mol). Substitution of surface *NH₂ groups by H₂O is kinetically favorable:

This explains the oxygen-rich composition of ALD-grown ZnON films .

Photoluminescent Nanocrystals

Reaction of diethylzinc (Zn(C₂H₅)₂) with ammonia at 225°C produces Zn₃N₂ nanocrystals with tunable photoluminescence (500–1100 nm). High quantum yields (>50%) make them suitable for optoelectronic applications .

属性

IUPAC Name |

zinc;azanidylidenezinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Zn/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJVMGQSGCSQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

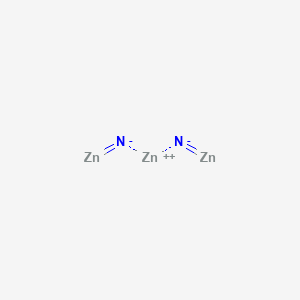

Canonical SMILES |

[N-]=[Zn].[N-]=[Zn].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3N2, N2Zn3 | |

| Record name | zinc nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | Zinc nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1313-49-1 | |

| Record name | Zinc nitride (Zn3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。